4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid

描述

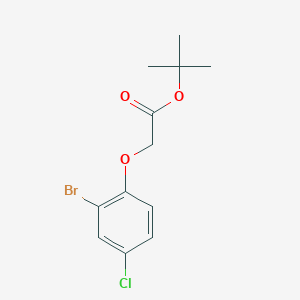

4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid is a chemical compound with the CAS Number: 1249819-92-8 . It has a molecular weight of 183.21 and its IUPAC name is 4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes 4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The InChI code of 4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid is 1S/C8H13N3O2/c1-6-9-10-7(11(6)2)4-3-5-8(12)13/h3-5H2,1-2H3,(H,12,13) . This provides a detailed description of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving 4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid are not mentioned in the retrieved documents, the synthesis of similar 1,2,4-triazole derivatives has been described .科学研究应用

Anticancer Agents

1,2,4-triazole derivatives, including “4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid”, have shown promising results as anticancer agents . They have been synthesized and evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .

Selectivity Against Cancer Cell Lines

Most of the synthesized 1,2,4-triazole derivatives have shown proper selectivity against cancer cell lines . This means that these compounds can target cancer cells more effectively, reducing the impact on healthy cells.

Pharmacological Significance

1,2,4-triazole-containing scaffolds, such as “4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid”, have significant pharmacological importance . They are used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Plant Growth Regulators

Some 1,2,4-triazol derivatives can be applied as new agro-chemicals, functioning as root growth stimulants . They promote primary root length and influence the levels of endogenous hormones (IAA, ABA, and GA3), playing an important role in controlling primary root development .

Apoptosis Induction in Cancer Cells

Some 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which are similar to “4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid”, have shown effects on apoptosis induction in MCF-7 cells . This means they can trigger programmed cell death in cancer cells, which is a crucial mechanism in cancer treatment .

安全和危害

The safety information for 4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid includes several hazard statements: H302, H315, H319, H335 . These correspond to potential health hazards upon exposure. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

未来方向

The future directions for the research and development of 4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid and similar compounds could involve further exploration of their potential anticancer activities . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

作用机制

1,2,4-Triazole derivatives are known to possess a wide range of biological activities. They have been found to exhibit antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities .

The mode of action of 1,2,4-triazole derivatives often involves binding to multiple receptors , which can lead to a variety of downstream effects depending on the specific targets involved. The biochemical pathways affected by these compounds can therefore be quite diverse.

In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-triazole derivatives would depend on the specific structure of the compound. Factors such as the presence of functional groups and the overall lipophilicity of the molecule can influence its bioavailability.

The result of action of 1,2,4-triazole derivatives can vary widely depending on the specific compound and its targets. For example, some 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .

The action environment, or the conditions under which the compound exerts its effects, can also influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the activity of the compound .

属性

IUPAC Name |

4-(4,5-dimethyl-1,2,4-triazol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-6-9-10-7(11(6)2)4-3-5-8(12)13/h3-5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTZZBQMYWPVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-cyclopropyl-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B1463410.png)

![3-methyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1463415.png)

![1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1463418.png)

![Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1463422.png)